molecular formula C7H14O2 B027055 2-Ethyl-2-methylbutanoic acid CAS No. 19889-37-3

2-Ethyl-2-methylbutanoic acid

Cat. No.: B027055
CAS No.: 19889-37-3
M. Wt: 130.18 g/mol
InChI Key: LHJPKLWGGMAUAN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-2-methylbutanoic acid can be synthesized through various methods. One common synthetic route involves the reaction of 2-ethylbutan-1-ol with formic acid in the presence of sulfuric acid. The reaction mixture is then quenched with water to yield the desired product . Another method involves the trimerization of ethylene to produce 2-ethyl-1-butene, which is then etherified and decomposed to form 3-methyl-2-pentene. This intermediate is subsequently converted to this compound .

Industrial Production Methods: Industrial production of this compound often involves the carboxylation of Grignard reagents. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-2-methylbutanoic acid undergoes various chemical reactions typical of carboxylic acids. These include:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-ethyl-2-methylbutanoic acid involves its interaction with various molecular targets and pathways. As a carboxylic acid, it can donate a proton (H+) to form a carboxylate anion, which can then participate in various biochemical reactions. The compound’s branched structure may influence its binding affinity and specificity for certain enzymes and receptors .

Properties

IUPAC Name

2-ethyl-2-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-4-7(3,5-2)6(8)9/h4-5H2,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJPKLWGGMAUAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7051840
Record name 2-Ethyl-2-methylbutyric acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19889-37-3
Record name 2-Ethyl-2-methylbutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19889-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-2-methyl butanoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 2-ethyl-2-methyl-
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Record name 2-Ethyl-2-methylbutyric acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-2-methylbutyric acid
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Record name 2-ETHYL-2-METHYLBUTYRIC ACID
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Synthesis routes and methods

Procedure details

0.20 mol (63.4 g) 4-ethyl-4-methyl-3-oxo-1-aminohexane-1,1-di-phosphonic acid (IV) R2 =R3 =CH2CH3, R4 =CH3) were suspended in 600 ml 2N hydrochloric acidd and a solution of 0.8 mol (55.2 g) sodium nitrite dissolved in 1104 ml water were added dropwise to the resulting suspension with stirring over a period of 7 hours at 50° C. 2-Ethyl-2-methyl-butyric acid was formed as the organic phase and was extracted with ether. Unused nitrous acid was removed with hydrazine before working up. The aqueous phase was concentrated to around 300 ml in a rotary evaporator and alkylized to pH 9 with sodium hydroxide. The tetrasodium salt of hydroxyacetonitrile diphosphonic acid (III, M=Na) crystallized out from the cold solution in the form of the octahydrate. The yield comprised 65% (58.4 g).
Name
4-ethyl-4-methyl-3-oxo-1-aminohexane-1,1-di-phosphonic acid
Quantity
63.4 g
Type
reactant
Reaction Step One
Quantity
55.2 g
Type
reactant
Reaction Step Two
Name
Quantity
1104 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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